1,2-Dibromo-3,4-dichlorooxanthrene
Description
1,2-Dibromo-3,4-dichlorooxanthrene is a halogenated polycyclic aromatic compound characterized by an oxanthrene backbone (a fused oxygen-containing bicyclic system) with bromine and chlorine substituents at the 1,2- and 3,4-positions, respectively. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, owing to its electron-deficient aromatic system and halogen-driven reactivity . Its structural uniqueness lies in the combination of halogen substituents and the oxygen heteroatom in the fused ring system, which influence its electronic properties, solubility, and reactivity.
Properties
CAS No. |
107227-74-7 |
|---|---|
Molecular Formula |
C12H4Br2Cl2O2 |
Molecular Weight |
410.9 g/mol |
IUPAC Name |
1,2-dibromo-3,4-dichlorodibenzo-p-dioxin |
InChI |
InChI=1S/C12H4Br2Cl2O2/c13-7-8(14)11-12(10(16)9(7)15)18-6-4-2-1-3-5(6)17-11/h1-4H |
InChI Key |
MRADPPWENVPVSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=C(O2)C(=C(C(=C3Cl)Cl)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dibromo-3,4-dichlorooxanthrene typically involves the bromination and chlorination of oxanthrene derivatives. The process can be carried out through electrophilic aromatic substitution reactions, where oxanthrene is treated with bromine and chlorine under controlled conditions. The reaction conditions, such as temperature, solvent, and the presence of catalysts, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods: Industrial production of 1,2-Dibromo-3,4-dichl
Comparison with Similar Compounds
Research Findings and Gaps
- Synthetic Challenges : Oxanthrene derivatives require multi-step halogenation, whereas cyclopropene analogs (e.g., 1,2-dibromo-3,3-difluorocyclopropene) are synthesized via halogen exchange .
- Data Limitations : Direct experimental data on this compound is sparse; properties are inferred from analogs. Further studies on its crystallography and reaction kinetics are needed.
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